trans-2-Fluorocyclohexanamine hydrochloride
Overview
Description
Trans-2-Fluorocyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Trans-2-Fluorocyclohexanamine hydrochloride is primarily used as an intermediate in the synthesis of various compounds .
Mode of Action
The mode of action of this compound is dependent on the specific reaction it is being used in. Generally, it acts as a reagent in organic synthesis, contributing to the formation of an intermediate that can be further reacted to form the desired product .
Result of Action
Its primary role is in the synthesis of other compounds, and any effects would be attributable to those compounds .
Action Environment
The action of this compound is influenced by the conditions of the chemical reactions it is used in. Factors such as temperature, pH, and the presence of other reagents can affect its reactivity . It is a stable, colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 265-270°C . It is also soluble in water, making it easy to work with in various environments .
Biochemical Analysis
Biochemical Properties
Trans-2-Fluorocyclohexanamine hydrochloride plays a significant role in biochemical reactions. It is a versatile intermediate used in the synthesis of many important compounds, such as pharmaceuticals, agrochemicals, and dyes . The compound interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it has been used in the synthesis of polymers, surfactants, and catalysts, indicating its interaction with different biomolecules involved in these reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can act as a reagent in organic synthesis, forming intermediates that further react to produce desired products . The compound’s mechanism of action depends on the specific reaction being conducted, but generally involves the formation of intermediates that interact with enzymes or other biomolecules.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors during the synthesis of pharmaceuticals, agrochemicals, and other compounds . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes.
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBYKGOFZSEIL-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75198-16-2 | |
Record name | rac-(1R,2R)-2-fluorocyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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